molecular formula C19H16O10 B13730552 5,5'-(Propane-1,3-diylbis(oxy))diisophthalic acid

5,5'-(Propane-1,3-diylbis(oxy))diisophthalic acid

Cat. No.: B13730552
M. Wt: 404.3 g/mol
InChI Key: VRXRIAOVOVOHMX-UHFFFAOYSA-N
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Description

5,5’-(Propane-1,3-diylbis(oxy))diisophthalic acid: is an organic compound with the molecular formula C19H16O10 and a molecular weight of 404.32 g/mol . This compound is characterized by the presence of two isophthalic acid moieties connected by a propane-1,3-diylbis(oxy) linker. It is a white solid that is sparingly soluble in water but soluble in organic solvents such as chloroform and xylene .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Propane-1,3-diylbis(oxy))diisophthalic acid typically involves the reaction of 5-hydroxyisophthalic acid with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified by recrystallization.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5,5’-(Propane-1,3-diylbis(oxy))diisophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5,5’-(Propane-1,3-diylbis(oxy))diisophthalic acid is used as a building block in the synthesis of complex organic molecules and polymers. It is particularly valuable in the preparation of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions .

Biology and Medicine: In biological research, this compound is used to study the interactions between organic molecules and metal ions.

Industry: In the industrial sector, 5,5’-(Propane-1,3-diylbis(oxy))diisophthalic acid is used in the production of high-performance polymers and resins. Its unique structure imparts desirable properties such as thermal stability and mechanical strength to the resulting materials .

Comparison with Similar Compounds

Comparison: 5,5’-(Propane-1,3-diylbis(oxy))diisophthalic acid is unique due to its specific linker length and flexibility, which influence its coordination behavior and the properties of the resulting materials. Compared to its analogs, it offers a balance between rigidity and flexibility, making it suitable for a wide range of applications in materials science .

Properties

Molecular Formula

C19H16O10

Molecular Weight

404.3 g/mol

IUPAC Name

5-[3-(3,5-dicarboxyphenoxy)propoxy]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C19H16O10/c20-16(21)10-4-11(17(22)23)7-14(6-10)28-2-1-3-29-15-8-12(18(24)25)5-13(9-15)19(26)27/h4-9H,1-3H2,(H,20,21)(H,22,23)(H,24,25)(H,26,27)

InChI Key

VRXRIAOVOVOHMX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)OCCCOC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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